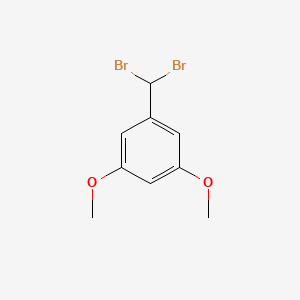

1-(Dibromomethyl)-3,5-dimethoxybenzene

Description

Chemical Classification and Structural Features of 1-(Dibromomethyl)-3,5-dimethoxybenzene within Halogenated Arenes

This compound is classified as a halogenated arene, specifically a benzylic geminal dihalide. googleapis.com The term "arene" refers to the aromatic benzene (B151609) ring, while "halogenated" indicates the presence of halogen atoms—in this case, two bromine atoms. allen.in Unlike aryl halides where the halogen is bonded directly to the sp²-hybridized carbon of the aromatic ring, this compound is a benzylic halide; the bromine atoms are attached to an sp³-hybridized carbon atom which is, in turn, bonded to the benzene ring. googleapis.com The prefix "geminal" signifies that both bromine atoms are attached to the same carbon atom.

The molecular structure consists of a central benzene ring substituted with two methoxy (B1213986) groups (-OCH₃) at positions 3 and 5, and a dibromomethyl group (-CHBr₂) at position 1. evitachem.com The methoxy groups are electron-donating, which increases the electron density of the aromatic ring. The dibromomethyl group provides a reactive site for various chemical transformations. Spectroscopic techniques and single-crystal X-ray diffraction have been used to confirm its structure. evitachem.com Studies show the compound crystallizes in a monoclinic system with the space group P21/c. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 877-88-3 evitachem.com |

| Molecular Formula | C₉H₁₁Br₂O₂ bldpharm.com |

| Molecular Weight | 231.09 g/mol bldpharm.com |

| Melting Point | 69-70°C |

| Appearance | Crystalline Powder |

| Classification | Benzylic Geminal Dihalide, Halogenated Arene googleapis.combldpharm.com |

Academic Relevance of Geminal Dihaloalkanes in Synthetic Methodologies

Geminal dihaloalkanes, the class to which this compound belongs, are versatile intermediates in organic synthesis. Their academic relevance stems from their ability to serve as precursors to a wide array of functional groups and molecular architectures. The two halogen atoms on a single carbon create a unique reactive center.

One of the primary applications of geminal dihalides is in the formation of new carbon-carbon bonds. helsinki.fi They can react with various nucleophiles, and the differential reactivity of the halogens can be exploited in stepwise transformations. Furthermore, these compounds are valuable synthons for generating other functional groups. For instance, the conversion of geminal dihalides into geminal diazides can be achieved through substitution reactions with sodium azide, providing access to high-energy materials or precursors for nitrogen-containing heterocycles. nih.gov

Geminal dihalides are also employed in the generation of reactive species such as carbenes or carbon radicals. helsinki.fi Their utility extends to elimination reactions, where, under basic conditions, they can yield alkynes, providing a reliable method for introducing carbon-carbon triple bonds into a molecular framework. researchgate.net The synthetic potential of this functional group is continually expanding, with recent research highlighting the development of geminal halodiborylalkanes as unique organoboron reagents for diverse synthetic applications. researchgate.net

Current Research Landscape and Underexplored Facets of this compound Chemistry

The current research involving this compound primarily utilizes it as a building block in multi-step syntheses. It can be prepared via a three-step process starting from 3,5-dihydroxybenzoic acid, which involves reduction and subsequent bromination. evitachem.com The electrophilic nature of the bromine atoms allows the dibromomethyl group to react with nucleophiles, a property leveraged in the synthesis of more complex molecules. evitachem.com For example, it serves as a precursor in the synthesis of compounds investigated for potential biological activities. evitachem.com

While its role as a synthetic intermediate is established, the full scope of its reactivity appears underexplored. Much of the published research in this structural family focuses on the related compound, 1-bromo-3,5-dimethoxybenzene (B32327), which has been used to prepare potential anti-cancer drugs, photosensitizing ruthenium complexes, and pharmaceutical inhibitors via cross-coupling reactions. guidechem.comsigmaaldrich.comchemicalbook.comchemdad.com This suggests that the 3,5-dimethoxybenzene scaffold is of significant interest in medicinal and materials chemistry.

The potential of this compound in more advanced synthetic methodologies remains an area ripe for investigation. For example, its application in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation, is not extensively documented. Similarly, its use as a precursor for generating benzylic carbenes or in radical-mediated transformations could open new avenues for constructing complex molecular architectures. The interplay between the reactive dibromomethyl group and the electron-rich aromatic ring presents opportunities for exploring novel reaction pathways and synthesizing unique chemical entities that are yet to be realized.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-3,5-dimethoxybenzene |

| 3,5-dihydroxybenzoic acid |

| Sodium azide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O2 |

|---|---|

Molecular Weight |

309.98 g/mol |

IUPAC Name |

1-(dibromomethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H10Br2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |

InChI Key |

LLPMFZRHLNOJKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(Br)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dibromomethyl 3,5 Dimethoxybenzene

Established Synthetic Routes to 1-(Dibromomethyl)-3,5-dimethoxybenzene

Established methods for the synthesis of this compound often involve multi-step procedures or the direct conversion of functionalized precursors. A notable precursor for this transformation is 3,5-dimethoxybenzaldehyde (B42067), leveraging the reactivity of the aldehyde functional group.

Derivation from 3,5-Dimethoxybenzaldehyde

The conversion of an aldehyde to a geminal dibromide is a known transformation in organic synthesis. For 3,5-dimethoxybenzaldehyde, this can be achieved using reagents that facilitate the replacement of the carbonyl oxygen with two bromine atoms. A common approach involves the use of a phosphine-halogen system. While a direct experimental procedure for 3,5-dimethoxybenzaldehyde is not extensively detailed in readily available literature, the principles of reactions such as the Appel and Corey-Fuchs reactions provide a strong basis for this conversion. The reaction of an aldehyde with triphenylphosphine (B44618) and a source of bromine, such as carbon tetrabromide, is a standard method for generating the corresponding dibromomethyl compound.

The plausible mechanism for this transformation begins with the reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium (B103445) ylide. This reactive species then reacts with the aldehyde in a manner analogous to the Wittig reaction, ultimately leading to the desired this compound and triphenylphosphine oxide.

Another established, albeit indirect, route involves the reduction of the aldehyde to the corresponding alcohol, 3,5-dimethoxybenzyl alcohol, followed by bromination. A documented synthesis of a related compound starts from 3,5-dihydroxybenzoic acid, which is converted to 3,5-dimethoxybenzyl alcohol. evitachem.com This alcohol is then treated with a brominating agent to yield the desired product.

Investigation into Bromination Reagents and Conditions, including Copper(II) Bromide

A variety of reagents and conditions have been investigated for the bromination of benzylic positions. For the conversion of 3,5-dimethoxybenzyl alcohol to its brominated counterpart, phosphorus tribromide (PBr₃) in dry benzene (B151609) at room temperature has been reported to be effective, yielding the corresponding monobrominated product in high yield. evitachem.com It is conceivable that harsher conditions or different stoichiometries could lead to the dibrominated product, though this is not explicitly documented.

The use of N-Bromosuccinimide (NBS) is a common method for benzylic bromination, typically proceeding via a radical mechanism initiated by light or a radical initiator. libretexts.orglibretexts.orglibretexts.org The reactivity of the benzylic position is enhanced by the resonance stabilization of the resulting benzylic radical by the aromatic ring. libretexts.orglibretexts.orgyoutube.com

Copper(II) bromide has been explored as a brominating agent, particularly for the monobromination of electron-rich aromatic compounds. acs.orgresearchgate.netscilit.com However, its application for the specific transformation of a benzaldehyde (B42025) to a dibromomethyl group is not well-documented. The reactivity of copper(II) bromide is generally directed towards aromatic ring substitution in activated systems.

Table 1: Comparison of Brominating Agents for Benzylic Bromination

| Reagent | Substrate Type | Typical Conditions | Mechanistic Pathway | Notes |

| PBr₃ | Alcohols | Room temperature, inert solvent (e.g., benzene) | SN2 | Effective for converting benzyl (B1604629) alcohols to benzyl bromides. evitachem.com |

| NBS | Alkylbenzenes | Light or radical initiator (e.g., AIBN, BPO) | Radical | Selective for the benzylic position due to resonance stabilization of the intermediate radical. libretexts.orglibretexts.orglibretexts.org |

| PPh₃/CBr₄ | Aldehydes, Alcohols | Mild conditions | Nucleophilic substitution | Commonly used for the conversion of aldehydes to gem-dibromides (in a process related to the Corey-Fuchs reaction) and alcohols to alkyl bromides (Appel reaction). alfa-chemistry.comalfa-chemistry.comwikipedia.org |

| CuBr₂ | Electron-rich aromatics | Room temperature | Electrophilic aromatic substitution | Primarily used for monobromination of the aromatic ring. acs.orgresearchgate.netscilit.com |

Emerging and Optimized Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These principles are being applied to the synthesis of halogenated organic compounds, including this compound.

Regioselective Halogenation Techniques

Regioselectivity is a critical aspect of the synthesis of substituted aromatic compounds. In the context of this compound, the primary concern is the selective bromination of the benzylic position without affecting the aromatic ring. The electron-donating nature of the two methoxy (B1213986) groups activates the benzene ring towards electrophilic substitution, making it susceptible to bromination.

The use of radical brominating agents like N-Bromosuccinimide (NBS) under non-ionic conditions is a key strategy to achieve regioselective benzylic halogenation. libretexts.orglibretexts.orglibretexts.org The reaction proceeds through a radical chain mechanism where the stability of the benzylic radical intermediate directs the halogenation to the desired position, avoiding electrophilic attack on the activated aromatic ring.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of this compound, several approaches can be considered to align with these principles.

One strategy is the in-situ generation of bromine, which avoids the handling and storage of highly corrosive and toxic molecular bromine. nih.gov This can be achieved by reacting a stable bromide salt with an oxidizing agent. Another approach is the use of solvent-free reaction conditions, which can reduce waste and simplify product purification. researchgate.net For instance, the bromination of some aromatic compounds has been successfully carried out using NBS in the absence of a solvent.

Furthermore, the development of catalytic methods for bromination can reduce the amount of reagents required and minimize waste. While not specifically documented for this compound, research into catalytic benzylic brominations is an active area. The use of more environmentally benign solvents is also a key consideration.

Table 2: Application of Green Chemistry Principles in Bromination Reactions

| Green Chemistry Principle | Application in Bromination | Potential Advantage for Synthesis of this compound |

| Atom Economy | Use of catalytic reagents. | Reduces waste and improves efficiency. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents (e.g., CCl₄, benzene) with greener alternatives. | Reduces environmental impact and improves safety. |

| Design for Energy Efficiency | Use of reactions that proceed at ambient temperature and pressure. | Lowers energy consumption and costs. |

| Use of Renewable Feedstocks | Starting from bio-based materials if possible. | Enhances sustainability. |

| Reduce Derivatives | One-pot or tandem reactions to minimize intermediate isolation and purification steps. | Increases overall yield and reduces waste. |

| Catalysis | Development of efficient catalytic systems for bromination. | Minimizes the use of stoichiometric reagents. |

| Safer Chemistry for Accident Prevention | In-situ generation of hazardous reagents like bromine. nih.gov | Improves safety by avoiding the handling of bulk bromine. |

| Real-time Analysis for Pollution Prevention | Monitoring reaction progress to avoid over-reaction and byproduct formation. | Optimizes reaction conditions and minimizes waste. |

Reactivity and Reaction Mechanisms of 1 Dibromomethyl 3,5 Dimethoxybenzene

Carbon-Carbon Bond Formation Reactions Involving 1-(Dibromomethyl)-3,5-dimethoxybenzene

The gem-dibromo functionality of this compound allows for its participation in reductive coupling reactions, leading to the formation of new carbon-carbon bonds. These reactions are of significant interest in organic synthesis for the construction of complex molecular architectures.

Transition metal complexes are pivotal in promoting the reductive coupling of benzylic gem-dihalides. These catalysts facilitate the transformation by engaging in single-electron transfer processes, leading to the formation of reactive intermediates that subsequently couple to form the desired products.

The dimerization of benzylic gem-dibromides, such as this compound, can be effectively catalyzed by titanocene (B72419) monochloride (Cp₂TiCl) to yield stilbene (B7821643) derivatives. researchgate.net This process involves the reductive coupling of two molecules of the gem-dihalide to form a carbon-carbon double bond. In the case of this compound, this reaction leads to the formation of (E)-3,3',5,5'-tetramethoxystilbene. The titanocene(III) species, often generated in situ from the reduction of titanocene dichloride (Cp₂TiCl₂), acts as a single-electron reductant. wikipedia.org

The general reaction is as follows:

Representative data for titanocene-mediated coupling of benzylic halides is presented in the table below. Specific yield for the dimerization of this compound was not detailed in the provided search results.

| Entry | Substrate | Product | Catalyst System | Yield (%) |

| 1 | Benzyl (B1604629) bromide | 1,2-Diphenylethane | Cp₂TiCl | High |

| 2 | Benzal bromide | Stilbene | Cp₂TiCl | High |

In many transition metal-catalyzed reductive couplings, a stoichiometric amount of a reducing agent is required to regenerate the active catalytic species. Manganese metal is a commonly employed reductant in these reactions due to its favorable reduction potential. tandfonline.com It can be used to reduce titanocene dichloride (Cp₂TiCl₂) to the active titanocene(III) species necessary for catalysis. wikipedia.org The use of manganese is advantageous as it is inexpensive and relatively benign. tandfonline.com In the context of the titanocene-catalyzed dimerization, manganese would serve to regenerate the Cp₂TiCl from the Cp₂TiCl₂ formed after the electron transfer steps.

The role of manganese as a reductant can be summarized by the following equation:

The precise mechanism of the carbon-carbon coupling of benzylic gem-dihalides can vary depending on the specific reaction conditions and the nature of the catalyst. However, two primary pathways are often considered: those involving radical intermediates and those proceeding through carbenoid or carbanionic species.

Reductive coupling reactions of benzylic halides promoted by single-electron transfer reagents like titanocene(III) chloride are often proposed to proceed through radical intermediates. nih.gov The initial step involves the transfer of an electron from the low-valent metal catalyst to the benzylic gem-dihalide. This results in the cleavage of a carbon-bromine bond to form a benzylic radical and a bromide anion. The generated radical can then undergo further reactions.

A plausible radical mechanism for the dimerization is as follows:

Single-Electron Transfer (SET): An electron is transferred from the titanocene(III) catalyst to the this compound molecule. ArCHBr₂ + Cp₂TiCl → [ArCHBr₂]⁻• + Cp₂TiCl⁺

Fragmentation: The resulting radical anion fragments, eliminating a bromide ion to form a bromomethyl radical. [ArCHBr₂]⁻• → ArĊHBr + Br⁻

Second SET and Carbene Formation: This radical can then accept a second electron from another molecule of the catalyst to form a carbanion, which can then eliminate the second bromide to form a carbene, or the radical itself can dimerize.

Radical Dimerization: Two of the generated benzylic radicals can couple directly to form a dibromo intermediate, which then eliminates bromine to form the stilbene. 2 ArĊHBr → ArCH(Br)CH(Br)Ar → ArCH=CHAr + Br₂

The observation of bibenzyl products from the coupling of benzyl halides supports the intermediacy of benzyl radicals. researchgate.net

An alternative mechanistic pathway involves the formation of carbenoid or carbanionic intermediates. After the initial single-electron transfer and loss of a bromide ion to form a radical, a second electron transfer to the radical species would generate a carbanion.

This carbanionic species could then act as a nucleophile. Alternatively, the loss of the second bromide ion from this carbanion would lead to the formation of a carbene.

The highly reactive carbene intermediate could then dimerize to form the stilbene product.

While plausible, the involvement of free carbenes in these solution-phase reactions is often debated, with metal-stabilized carbenoids being considered more likely intermediates. The eliminative cross-coupling of carbenoids is a known method for the formation of alkenes. nih.gov

Mechanistic Postulations for C-C Coupling of Benzylic Gem-Dihalides

Nucleophilic Displacement Reactions at the Dibromomethyl Moiety of this compound

The dibromomethyl group (-CHBr₂) attached to the benzene (B151609) ring in this compound is the primary site for nucleophilic displacement reactions. The two bromine atoms are good leaving groups, and the carbon atom of the dibromomethyl moiety is electrophilic, making it susceptible to attack by nucleophiles. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The presence of two bromine atoms allows for sequential displacement, where one or both bromine atoms can be replaced by a nucleophile. This reactivity is fundamental to the use of this compound as an intermediate in organic synthesis, particularly for the formation of aldehydes and other derivatives.

Common nucleophilic displacement reactions involving the dibromomethyl group include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions to form the corresponding benzaldehyde (B42025). This is one of the most significant reactions of this compound and is discussed in detail in section 3.4.

Alkoxidation: Reaction with alkoxides (RO⁻) to form acetals.

Amination: Reaction with amines to yield various nitrogen-containing compounds.

Thiolation: Reaction with thiols or thiolate anions to form thioacetals.

The general mechanism involves the attack of a nucleophile on the carbon atom of the dibromomethyl group, leading to the displacement of a bromide ion. This can occur twice to replace both bromine atoms.

Table 1: Examples of Nucleophilic Displacement Reactions

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂O / OH⁻ | Aqueous acid or base, heat | 3,5-Dimethoxybenzaldehyde (B42067) |

| Kornblum Oxidation | Dimethyl sulfoxide (B87167) (DMSO) | Sodium bicarbonate (NaHCO₃) | 3,5-Dimethoxybenzaldehyde |

Electrophilic Aromatic Substitution Directed by Substituents on this compound

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on this compound is governed by the directing effects of the substituents already present on the ring: the two methoxy (B1213986) (-OCH₃) groups and the dibromomethyl (-CHBr₂) group.

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and ortho-, para-directors. orgosolver.com They donate electron density to the benzene ring through resonance, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles. libretexts.org In this molecule, the methoxy groups are at positions 3 and 5. Therefore, they direct incoming electrophiles to positions 2, 4, and 6.

Dibromomethyl Group (-CHBr₂): The dibromomethyl group is a deactivating group and a meta-director. The electronegative bromine atoms withdraw electron density from the ring inductively, making the ring less reactive. This deactivating effect is generally weaker than the activating effect of the methoxy groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Activated Positions |

|---|---|---|---|

| -OCH₃ (at C3, C5) | Activating | Ortho, Para | 2, 4, 6 |

| -CHBr₂ (at C1) | Deactivating | Meta | 3, 5 (already substituted) |

An example of such a reaction is nitration. While specific studies on this compound are not prevalent, the nitration of the similar compound 1-bromo-3,5-dimethoxybenzene (B32327) proceeds by substitution at the 2-position to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene, which is consistent with the directing effects of the methoxy groups. chemdad.com

Hydrolysis and Other Degradative Pathways of this compound

The most significant degradative pathway for this compound is the hydrolysis of the dibromomethyl group to form an aldehyde. This reaction is a common and synthetically useful transformation for gem-dihalides (compounds with two halogen atoms on the same carbon).

The hydrolysis typically proceeds in the presence of water, often catalyzed by acid or base, or under specific reaction conditions. The reaction involves a two-step nucleophilic substitution where water molecules or hydroxide ions attack the electrophilic carbon of the dibromomethyl group, displacing the two bromide ions. This initially forms an unstable gem-diol (a diol with both hydroxyl groups on the same carbon), which readily loses a molecule of water to form the more stable carbonyl group of the aldehyde.

This conversion is a key step in the synthesis of 3,5-dimethoxybenzaldehyde from its dibromomethyl precursor. Various methods can be employed to achieve this transformation, including heating in aqueous solutions of acids like sulfuric acid or hydrobromic acid. google.com

Table 3: Hydrolysis of this compound

| Reagents/Conditions | Intermediate | Final Product |

|---|---|---|

| H₂O, H⁺ or OH⁻, Heat | 3,5-Dimethoxybenzylidene-1,1-diol (gem-diol) | 3,5-Dimethoxybenzaldehyde |

| Silver nitrate (B79036) (AgNO₃), aqueous ethanol | 3,5-Dimethoxybenzylidene-1,1-diol (gem-diol) | 3,5-Dimethoxybenzaldehyde |

Other degradative pathways could involve cleavage of the ether linkages of the methoxy groups under harsh acidic conditions (e.g., with strong acids like HBr or HI), leading to the formation of phenolic compounds. However, the hydrolysis of the dibromomethyl group is typically the more facile and synthetically relevant reaction under milder conditions.

Strategic Applications of 1 Dibromomethyl 3,5 Dimethoxybenzene in Advanced Organic Synthesis

Precursor to Stilbene (B7821643) Derivatives and Related Conjugated Systems

The synthesis of stilbenes, compounds featuring a 1,2-diphenylethene core, is of significant interest due to their diverse applications in medicine and materials science. 1-(Dibromomethyl)-3,5-dimethoxybenzene provides an efficient entry point to this class of molecules, primarily through its conversion to 3,5-dimethoxybenzaldehyde (B42067). The gem-dibromide can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, which then participates in classic olefination reactions. google.com

The synthesis of the symmetrical stilbene, (E)-3,3',5,5'-tetramethoxystilbene, serves as an excellent model to demonstrate the utility of this compound. The synthetic strategy involves a two-step sequence leveraging the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high E-selectivity in alkene formation. wiley-vch.denih.govjuliethahn.com

First, a related precursor, 1-(bromomethyl)-3,5-dimethoxybenzene, is reacted with triethyl phosphite (B83602) via the Michaelis-Arbuzov reaction to generate the key phosphonate (B1237965) intermediate, diethyl (3,5-dimethoxybenzyl)phosphonate. In the second step, this phosphonate is deprotonated with a strong base, such as potassium tert-butoxide, to form a stabilized carbanion. This nucleophile then reacts with 3,5-dimethoxybenzaldehyde (derived from the hydrolysis of this compound) to produce (E)-3,3',5,5'-tetramethoxystilbene with high stereoselectivity. nih.govum.edu.my

Table 1: Reaction Scheme for (E)-3,3',5,5'-tetramethoxystilbene Synthesis

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 1-(Bromomethyl)-3,5-dimethoxybenzene | Triethyl phosphite | Michaelis-Arbuzov Reaction | Diethyl (3,5-dimethoxybenzyl)phosphonate |

The true versatility of this compound is showcased in its application toward a diverse library of functionalized stilbene analogs. By employing the same HWE methodology, unsymmetrical stilbenes can be readily synthesized. nih.gov

The two key components, the phosphonate and the aldehyde, can be varied.

Varying the Aldehyde: The phosphonate derived from 1-(bromomethyl)-3,5-dimethoxybenzene can be reacted with a wide range of different aromatic or aliphatic aldehydes. This allows for the introduction of various substituents on one of the phenyl rings of the stilbene core.

Varying the Phosphonate: Conversely, 3,5-dimethoxybenzaldehyde (from this compound) can be reacted with different benzylphosphonates. This approach allows for modification of the second phenyl ring.

This modular approach enables the systematic tuning of the stilbene's electronic and steric properties, which is crucial for developing molecules for specific applications, such as biological probes or materials with tailored optical properties. researchgate.net

Table 2: Examples of Functionalized Stilbene Synthesis

| Phosphonate Precursor | Aldehyde Reactant | Resulting Stilbene Type |

|---|---|---|

| Diethyl (3,5-dimethoxybenzyl)phosphonate | 4-Nitrobenzaldehyde | Donor-Acceptor Stilbene |

| Diethyl (4-cyanobenzyl)phosphonate | 3,5-Dimethoxybenzaldehyde | Functionalized Unsymmetrical Stilbene |

Building Block for Heterocyclic Scaffolds

Beyond stilbenes, this compound is an invaluable precursor for the synthesis of various heterocyclic compounds. Again, the key transformation is its hydrolysis to 3,5-dimethoxybenzaldehyde. This aldehyde is a critical C1 building block in several classic multicomponent reactions that efficiently construct complex ring systems.

Two prominent examples are the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.

Hantzsch Pyridine Synthesis: In this four-component reaction, an aldehyde (3,5-dimethoxybenzaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine. wikipedia.orgorganic-chemistry.org This intermediate can then be oxidized to furnish the aromatic pyridine ring. chemtube3d.com This method provides a straightforward route to 4-(3,5-dimethoxyphenyl)-substituted pyridines, a scaffold of interest in medicinal chemistry. nih.govresearchgate.net

Biginelli Reaction: This acid-catalyzed, three-component reaction combines an aldehyde (3,5-dimethoxybenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org These DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including roles as calcium channel blockers. jetir.orgnih.govyoutube.com

Intermediate in Complex Natural Product Synthesis

The 3,5-dimethoxybenzene motif is a common structural feature in a variety of natural products. 1-(Bromomethyl)-3,5-dimethoxybenzene, a compound closely related to and synthetically accessible from the title compound, is recognized as a crucial intermediate in the synthesis of such molecules. scienceopen.com The strategic value of this compound lies in its ability to deliver the C6-C1 (3,5-dimethoxyphenyl-methine) fragment after hydrolysis to the aldehyde. 3,5-Dimethoxybenzaldehyde itself has been identified as a naturally occurring compound, further underscoring the biosynthetic relevance of this structural unit. nih.gov

While a full synthetic pathway from this compound to a complex polyketide or alkaloid is specific to the target, its role as a stable and reliable source for the 3,5-dimethoxybenzaldehyde core makes it a valuable starting point in retrosynthetic analysis.

Role in Material Science Precursors and Functional Polymers

The application of this compound extends into material science, particularly in the synthesis of functional polymers. Conjugated polymers, such as poly(p-phenylene vinylene) (PPV), are of great interest for their electroluminescent and conductive properties, forming the basis of technologies like organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org

The synthesis of PPV and its derivatives can be achieved through several routes where the title compound is a highly suitable monomer:

Wittig or HWE Polycondensation: 3,5-Dimethoxybenzaldehyde can be used in step-growth polymerization reactions with bis-phosphonates to build the PPV backbone. wikipedia.org

Gilch Polymerization: This route typically involves the base-induced polymerization of α,α'-dihalo-p-xylenes. This compound can be incorporated as a monomer to create branched or hyperbranched PPV derivatives, where the methoxy (B1213986) groups help to increase solubility and tune the electronic band gap of the resulting material. nih.gov

Reductive Coupling Polymerization: Direct reductive coupling of bis(benzylic gem-dibromide) monomers using copper-based catalysts has been shown to produce polymers containing stilbene units. rsc.org This methodology could be directly applied to this compound to create novel conjugated polymers.

The inclusion of the 3,5-dimethoxy-substituted phenyl ring into the polymer backbone modifies the material's electronic properties, solubility, and solid-state morphology, making this compound a strategic monomer for designing next-generation organic electronic materials. davidlu.net

Advanced Spectroscopic and Structural Characterization of 1 Dibromomethyl 3,5 Dimethoxybenzene

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of a synthesized compound. For 1-(dibromomethyl)-3,5-dimethoxybenzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to verify its identity and purity.

While specific experimental spectra for this compound are not publicly documented, the expected spectroscopic data can be predicted based on its structure. The characterization of the analogous 1-(bromomethyl)-3,5-dimethoxybenzene has been confirmed through ¹H NMR and FTIR spectroscopy. scielo.br

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons (-OCH₃), the aromatic ring protons, and the single proton of the dibromomethyl group (-CHBr₂). The chemical shift of the -CHBr₂ proton would be significantly downfield due to the deshielding effect of the two bromine atoms. |

| ¹³C NMR | Distinct signals for the carbons of the methoxy groups, the non-equivalent aromatic carbons, and the carbon of the dibromomethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy ethers, and C=C stretching of the aromatic ring. A prominent C-Br stretching frequency would also be expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₉H₁₀Br₂O₂. A characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks) would be a key identifier. |

For comparison, the structure of the synthesized 1-(bromomethyl)-3,5-dimethoxybenzene was fully characterized using a combination of these spectroscopic techniques, which confirmed the successful conversion from its alcohol precursor. scielo.brscienceopen.com

Crystallographic Studies for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a detailed crystallographic study has been performed on 1-(bromomethyl)-3,5-dimethoxybenzene, offering significant insight into the solid-state architecture of this family of compounds. scielo.brresearchgate.net

The crystal structure of 1-(bromomethyl)-3,5-dimethoxybenzene was determined to have a monoclinic symmetry. scielo.brscienceopen.comresearchgate.net The aromatic ring is nearly coplanar, and the torsion angles associated with the methoxy groups are almost planar. scielo.br

Crystallographic Data for 1-(bromomethyl)-3,5-dimethoxybenzene: scielo.br

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4054(10) |

| b (Å) | 4.4245(6) |

| c (Å) | 25.016(3) |

| β (°) ** | 93.213(2) |

| Volume (ų) ** | 928.9(2) |

| Z | 4 |

These data provide a foundational understanding of how the presence of methoxy and bromomethyl groups influences the crystal packing. A similar analysis for the dibromo derivative would be expected to reveal the impact of the additional bromine atom on the crystal's unit cell dimensions and intermolecular contacts.

Conformational Dynamics of this compound

The conformational dynamics of a molecule describe the various spatial arrangements of its atoms that can be interconverted through rotations about single bonds. Understanding these dynamics is crucial for predicting a molecule's reactivity and biological interactions.

There are currently no specific studies, either experimental or computational, that detail the conformational dynamics of this compound. However, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for such investigations.

For the related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, in-silico investigations involving DFT analysis and MD simulations have been conducted to evaluate its reactivity profile and to simulate its structural rearrangements and chemical interactions over time. scielo.brscienceopen.comresearchgate.net These studies provide insights into the molecule's behavior and stability. A similar computational approach for this compound would likely focus on the rotational barrier of the dibromomethyl group and the conformational preferences of the two methoxy groups relative to the benzene (B151609) ring.

Computational and Theoretical Investigations of 1 Dibromomethyl 3,5 Dimethoxybenzene

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties and reactivity. For a molecule like 1-(Dibromomethyl)-3,5-dimethoxybenzene, DFT would be employed to calculate its ground-state energy, electron density, and other key electronic properties that govern its chemical behavior.

Prediction of Reaction Energetics and Transition States

A primary application of DFT in studying this compound would be the prediction of its behavior in chemical reactions. This involves calculating the energetics of reaction pathways, including the energies of reactants, products, intermediates, and, crucially, transition states.

Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

This table represents the kind of data that would be generated from DFT calculations for a hypothetical reaction, such as hydrolysis. The values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

Note: Data is hypothetical and for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that is used to predict the reactivity of molecules. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing dibromomethyl group and electron-donating methoxy (B1213986) groups would have competing effects on the electronic landscape, which FMO analysis would elucidate.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

This table illustrates the type of data that would be obtained from a DFT calculation. The values are hypothetical.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations of Chemical Transformations Involving this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT is excellent for understanding the electronic properties and energetics of a static system, MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or reactants.

For this compound, MD simulations could be used to:

Study the conformational flexibility of the molecule, particularly the rotation around the bond connecting the dibromomethyl group to the benzene (B151609) ring.

Simulate the molecule in different solvent environments to understand how the solvent influences its structure and reactivity.

Investigate the dynamics of a chemical reaction involving the molecule, providing a more detailed picture of the reaction pathway than static DFT calculations alone.

In a study of a related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, MD simulations were used to evaluate its structural rearrangements and chemical interactions within the active site of an enzyme. scienceopen.com A similar approach for the dibrominated analog would provide valuable information about its potential biological activity.

Reaction Pathway Exploration through Computational Modeling

Computational modeling can be used to explore potential reaction pathways for a molecule, even those that have not yet been attempted in the laboratory. By systematically modeling different reaction conditions and reactants, computational chemists can identify promising new reactions and optimize existing ones.

For this compound, this could involve:

Screening a variety of nucleophiles to predict which would react most favorably with the dibromomethyl group.

Investigating the potential for the molecule to undergo elimination reactions in the presence of a base.

Modeling the molecule's behavior under different catalytic conditions to identify catalysts that could promote specific transformations.

These computational explorations can save significant time and resources in the laboratory by guiding experimental efforts toward the most promising avenues.

Future Research Trajectories and Synthetic Innovations for 1 Dibromomethyl 3,5 Dimethoxybenzene

Development of Catalytic Methods for Novel Transformations of 1-(Dibromomethyl)-3,5-dimethoxybenzene

The gem-dibromomethyl group in this compound is a versatile functional handle that opens the door to a variety of catalytic transformations. Future research is expected to focus on harnessing this reactivity for the construction of complex molecular architectures. While direct catalytic applications on this specific substrate are not yet extensively documented, the reactivity of analogous benzylic gem-dihalides suggests several promising avenues for investigation.

One of the most promising areas is the use of transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, and copper, which are known to activate carbon-halogen bonds, could be employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, sequential cross-coupling reactions could allow for the stepwise replacement of the bromine atoms, providing a pathway to asymmetrically substituted products.

Another area of interest is the titanocene (B72419) monochloride-catalyzed homocoupling of benzylic gem-dibromides, which can lead to the formation of stilbene (B7821643) derivatives. researchgate.net The application of this methodology to this compound could yield symmetrically substituted stilbenes with interesting electronic and photophysical properties.

Future research could also explore photocatalytic methods for the activation of the C-Br bonds in this compound. Visible-light photoredox catalysis has emerged as a powerful tool for the formation of radical intermediates under mild conditions, which could then participate in a variety of bond-forming reactions.

The table below outlines potential catalytic transformations for this compound based on established reactivity of similar compounds.

| Reaction Type | Potential Catalyst | Reactant | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | 1-(Aryl(bromomethyl))-3,5-dimethoxybenzene |

| Negishi Coupling | NiCl₂(dppp) | Arylzinc halide | 1-(Aryl(bromomethyl))-3,5-dimethoxybenzene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 1-(Alkynyl(bromomethyl))-3,5-dimethoxybenzene |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Amine | 1-(Amino(bromomethyl))-3,5-dimethoxybenzene |

| Homocoupling | Cp₂TiCl / Mn | - | (E)-1,2-bis(3,5-dimethoxyphenyl)ethene |

Enantioselective Synthesis Applications Derived from this compound

The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, and this compound offers a unique prochiral center that could be exploited for the synthesis of chiral molecules. Although direct enantioselective methods for this specific compound are yet to be developed, research on analogous gem-dihalo and gem-diboryl compounds provides a roadmap for future investigations. acs.org

One potential strategy involves the use of chiral transition-metal catalysts to achieve enantioselective cross-coupling reactions. For example, a nickel-catalyzed Negishi coupling of racemic secondary benzylic halides has been shown to proceed with high enantioselectivity. nih.gov A similar approach could be envisioned for this compound, where a chiral nickel catalyst could selectively activate one of the two C-Br bonds in a stereocontrolled manner, leading to enantioenriched products.

Another promising avenue is the development of enantioselective reactions involving radical intermediates. The use of chiral Lewis acids or chiral photoredox catalysts could enable the enantioselective trapping of a radical generated at the benzylic position, leading to a variety of chiral products.

Furthermore, the conversion of this compound into a prochiral nucleophile, such as an organometallic reagent, followed by reaction with a chiral electrophile or in the presence of a chiral catalyst, could also provide access to enantioenriched compounds. The development of such methods would significantly expand the synthetic utility of this compound in the preparation of chiral building blocks for the pharmaceutical and agrochemical industries.

Below is a table of prospective enantioselective applications for this compound.

| Reaction Type | Chiral Catalyst/Reagent | Reactant | Potential Chiral Product |

| Asymmetric Cross-Coupling | Chiral Ni or Pd complex | Aryl Grignard or organozinc reagent | Enantioenriched 1-aryl-1-(3,5-dimethoxyphenyl)methane |

| Enantioselective Reduction | Chiral reducing agent (e.g., chiral borane) | - | Enantioenriched 1-(bromomethyl)-3,5-dimethoxybenzene |

| Asymmetric Radical Addition | Chiral Lewis acid / Photoredox catalyst | Alkene | Enantioenriched 1-(2-bromoalkyl)-3,5-dimethoxybenzene |

| Derivatization and Asymmetric Transformation | Conversion to prochiral nucleophile | Chiral electrophile | Diastereomerically enriched products |

Exploration of Dihalocarbene Reactivity from Gem-Dihaloalkanes

The treatment of gem-dihaloalkanes with a strong base can lead to α-elimination and the formation of a highly reactive dihalocarbene intermediate. wikipedia.org In the case of this compound, this would generate 3,5-dimethoxybenzalcarbene, a species with the potential for a wide range of chemical transformations.

One of the most well-known reactions of carbenes is their cycloaddition with alkenes to form cyclopropanes. libretexts.org The reaction of 3,5-dimethoxybenzalcarbene with various alkenes could provide a direct route to substituted cyclopropanes, which are valuable motifs in medicinal chemistry and materials science. The stereochemistry of the starting alkene is often retained in the cyclopropane (B1198618) product, making this a stereospecific transformation.

Carbenes can also undergo insertion into C-H bonds, a reaction that can be used to form new carbon-carbon bonds in a highly efficient manner. libretexts.org While intermolecular C-H insertion reactions can be challenging to control, intramolecular versions are often highly effective and can be used to construct complex polycyclic systems.

Furthermore, the reactivity of the generated carbene can be harnessed for the synthesis of heterocyclic compounds. A notable example is the one-pot synthesis of benzimidazoles from gem-dibromomethylarenes and o-diaminoarenes. researchgate.net This reaction is believed to proceed through the formation of a dihalocarbene, which then reacts with the diamine to form the benzimidazole (B57391) ring system.

The following table summarizes the potential reactivity of the dihalocarbene generated from this compound.

| Reaction Type | Reactant | Potential Product |

| Cycloaddition | Alkene (e.g., styrene) | 1-(3,5-dimethoxyphenyl)-2-phenylcyclopropane |

| C-H Insertion | Saturated hydrocarbon (e.g., cyclohexane) | 1-(cyclohexyl)-3,5-dimethoxybenzene |

| Heterocycle Synthesis | o-phenylenediamine | 2-(3,5-dimethoxyphenyl)-1H-benzo[d]imidazole |

| Dimerization | - | (E)- and (Z)-1,2-bis(3,5-dimethoxyphenyl)ethene |

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this translates to a focus on developing more environmentally benign and efficient synthetic routes.

Traditional bromination methods often rely on the use of hazardous reagents like molecular bromine and chlorinated solvents. Recent research has focused on developing greener alternatives. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a more environmentally friendly solvent like tetrahydrofuran (B95107) has been reported for the dibromination of benzylic diols.

Another promising approach is the use of in situ generated bromine from the oxidation of bromide salts. This avoids the handling and transportation of highly corrosive and toxic molecular bromine. For example, the combination of NaBrO₃ and HBr in a continuous flow reactor has been shown to be a highly efficient and sustainable method for photochemical benzylic brominations.

Photocatalysis offers a further opportunity for the sustainable synthesis of this compound. The use of visible light as a renewable energy source to drive the bromination reaction is a highly attractive prospect. This approach can often be carried out under milder conditions and with higher selectivity than traditional thermal methods.

The development of these sustainable synthetic methods will be crucial for the future applications of this compound, ensuring that its potential can be realized in an environmentally responsible manner.

The table below provides a comparison of traditional and potential sustainable synthesis methods for this compound.

| Method | Brominating Agent | Solvent | Advantages | Disadvantages |

| Traditional | Molecular Bromine (Br₂) | Carbon tetrachloride (CCl₄) | Well-established | Highly toxic reagent and solvent, poor atom economy |

| Greener Reagent | 1,3-dibromo-5,5-dimethylhydantoin | Tetrahydrofuran (THF) | Less hazardous reagent and solvent | May require specific substrate activation |

| In Situ Generation | NaBrO₃ / HBr | Acetonitrile / Water | Avoids handling of Br₂, high atom economy | Requires careful control of reaction conditions |

| Photocatalysis | N-Bromosuccinimide (NBS) | Acetonitrile | Uses visible light, mild conditions, high selectivity | May require specialized equipment |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Dibromomethyl)-3,5-dimethoxybenzene?

- Methodological Answer : The compound is synthesized via bromination of 3,5-dimethoxybenzyl derivatives. For example, 3,5-dimethoxybenzyl alcohol or chloride can be treated with brominating agents like PBr₃ or HBr in anhydrous dichloromethane at 0–25°C. Purification via flash column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) yields the product. This approach is analogous to methods used for similar brominated aromatic compounds .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Use ¹H/¹³C NMR to identify key signals:

- Dibromomethyl group : Protons resonate at δ 4.5–5.0 ppm (split due to coupling with adjacent Br atoms).

- Methoxy groups : Singlets at δ ~3.7–3.8 ppm (6H, two OCH₃ groups).

- Aromatic protons: Peaks at δ 6.3–6.5 ppm (meta-substituted benzene).

Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br₂). Compare with literature data for analogous brominated dimethoxybenzenes .

Q. What solvents and conditions are optimal for handling this compound during synthesis?

- Methodological Answer : Use anhydrous THF or DCM under nitrogen to prevent hydrolysis of the dibromomethyl group. Reaction temperatures should be maintained below 25°C to avoid thermal decomposition. Post-reaction, purify via silica gel chromatography to remove unreacted brominating agents .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination or ring bromination) be minimized during synthesis?

- Methodological Answer :

- Stoichiometry control : Use 2.0–2.2 equivalents of brominating agent to avoid di-bromination.

- Low-temperature conditions : Keep reactions at 0–5°C to slow down electrophilic aromatic substitution.

- Selective catalysts : Add Lewis acids like FeBr₃ to direct bromination to the benzylic position rather than the aromatic ring.

Monitor reaction progress via TLC and quench excess bromine with Na₂S₂O₃ .

Q. What is the reactivity of the dibromomethyl group in cross-coupling reactions?

- Methodological Answer : The C–Br bonds enable Suzuki-Miyaura or Sonogashira couplings . For example:

- Suzuki : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Sonogashira : Employ PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), and trimethylamine in THF at 60°C.

These reactions require inert atmospheres and rigorous exclusion of moisture .

Q. How does the steric and electronic environment of the dibromomethyl group influence its stability?

- Methodological Answer :

- Steric effects : The bulky Br atoms increase susceptibility to nucleophilic attack, especially in polar aprotic solvents.

- Electronic effects : The electron-withdrawing Br atoms destabilize the benzylic position, making the compound prone to elimination under basic conditions.

Stability studies via TGA/DSC show decomposition above 150°C. Store at –20°C under argon to prevent degradation .

Q. What are the challenges in characterizing byproducts from incomplete bromination?

- Methodological Answer : Byproducts like mono-brominated or ring-brominated derivatives can be identified using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.